![molecular formula C15H15NO5S B497996 2-{[(4-Methoxy-3-methylphenyl)sulfonyl]amino}benzoic acid CAS No. 886119-88-6](/img/structure/B497996.png)
2-{[(4-Methoxy-3-methylphenyl)sulfonyl]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-{[(4-Methoxy-3-methylphenyl)sulfonyl]amino}benzoic acid” is a chemical compound with the molecular formula C15H15NO5S . It has a molecular weight of 321.35 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, readily available 4-methyl-3-nitrobenzenesulfonic acid and 2-methyl-5-nitrophenol have been used to develop two alternative approaches to the synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid . The synthesis starting from 2-methyl-5-nitrophenol is more process-oriented .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve free radical bromination, nucleophilic substitution, and oxidation . Substitutions at the benzylic position can be either SN1 or SN2 . 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .Mechanism of Action
Target of Action
The primary target of 2-{[(4-Methoxy-3-methylphenyl)sulfonyl]amino}benzoic acid is the Wnt signaling pathway . This pathway plays a crucial role in cell proliferation, particularly in cancer cells .
Mode of Action
The compound selectively inhibits Wnt signaling-dependent proliferation of cancer cells . It achieves this by directly interacting with β-catenin within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686), inducing β-catenin ubiquitination and proteasomal degradation .
Biochemical Pathways
The affected pathway is the Wnt signaling pathway. The compound’s interaction with β-catenin leads to its degradation, which in turn disrupts the Wnt signaling pathway . This disruption can have downstream effects on cell proliferation, particularly in cancer cells where the Wnt signaling pathway is often overactive .
Pharmacokinetics
The compound’s molecular weight of 32135 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The primary result of the compound’s action is the inhibition of Wnt signaling-dependent proliferation of cancer cells . By disrupting the Wnt signaling pathway, the compound can potentially slow down or stop the growth of cancer cells .
properties
IUPAC Name |
2-[(4-methoxy-3-methylphenyl)sulfonylamino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S/c1-10-9-11(7-8-14(10)21-2)22(19,20)16-13-6-4-3-5-12(13)15(17)18/h3-9,16H,1-2H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZAIUMRPHGCLV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-Methoxy-3-methylphenyl)sulfonyl]amino}benzoic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.